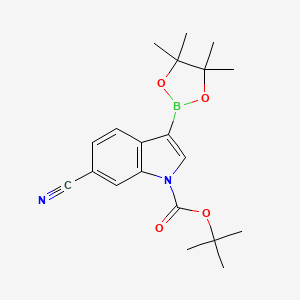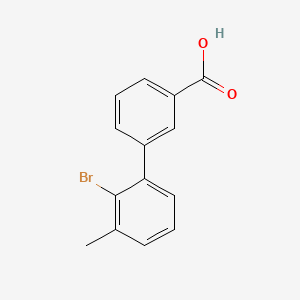![molecular formula C6H4FN3 B577522 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine CAS No. 1211587-23-3](/img/structure/B577522.png)
5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused pyrimidine and pyrrole ring system, with a fluorine atom at the 5-position. The unique structure of this compound imparts it with various biological activities, making it a valuable scaffold for drug development, particularly as kinase inhibitors and anticancer agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine typically involves the electrophilic fluorination of a 4-substituted pyrrolo[2,3-d]pyrimidine. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction proceeds through the formation of an intermediate, which is then fluorinated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact .
化学反应分析
Types of Reactions
5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common, particularly at the fluorine-substituted position.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Coupling Reactions: Suzuki and Sonogashira coupling reactions are used to introduce various substituents onto the pyrimidine ring
Common Reagents and Conditions
Electrophilic Substitution: Reagents like Selectfluor or NFSI.
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (TEA) or potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidines, which can be further functionalized for specific applications .
科学研究应用
5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a probe for studying biological pathways and enzyme functions.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. This makes it a promising candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
7H-Pyrrolo[2,3-d]pyrimidine: Lacks the fluorine atom but shares a similar core structure.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Substituted with a chlorine atom instead of fluorine.
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with different biological activities.
Uniqueness
The presence of the fluorine atom at the 5-position in 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine enhances its binding affinity to target proteins and improves its pharmacokinetic properties. This makes it more effective as a therapeutic agent compared to its non-fluorinated counterparts .
属性
IUPAC Name |
5-fluoro-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGKUJNLZWUTHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B577447.png)

![oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine](/img/structure/B577449.png)







